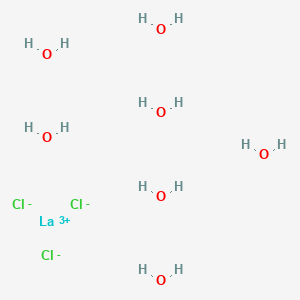
Bromuro de 2,3-dimetilfenilmagnesio
Descripción general
Descripción
2,3-Dimethylphenylmagnesium bromide is an organomagnesium compound with the molecular formula C8H9BrMg. It is a Grignard reagent, which is commonly used in organic synthesis for forming carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its strong reactivity with various organic compounds .
Aplicaciones Científicas De Investigación
2,3-Dimethylphenylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the preparation of biologically active compounds and intermediates.
Medicine: It plays a role in the synthesis of drug molecules and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
2,3-Dimethylphenylmagnesium bromide is a Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard substrate in synthetic chemistry. They are used as a key component in the formation of carbon-carbon bonds . The primary targets of 2,3-Dimethylphenylmagnesium bromide are therefore carbon atoms in organic molecules where new bonds are to be formed.
Mode of Action
The mode of action of 2,3-Dimethylphenylmagnesium bromide involves the nucleophilic addition of the Grignard reagent to a carbonyl group . The carbon atom in the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon in the carbonyl group. This results in the formation of a new carbon-carbon bond, expanding the carbon skeleton of the molecule .
Biochemical Pathways
Instead, it is used to manipulate and construct complex organic molecules in the laboratory setting .
Pharmacokinetics
It is a laboratory reagent used in synthetic chemistry .
Result of Action
The primary result of the action of 2,3-Dimethylphenylmagnesium bromide is the formation of new carbon-carbon bonds. This allows for the synthesis of complex organic molecules from simpler precursors .
Action Environment
The action of 2,3-Dimethylphenylmagnesium bromide is highly dependent on the reaction conditions. It is sensitive to moisture and air, requiring anhydrous and inert conditions for optimal performance . The reagent is typically stored at low temperatures and used in a solvent that can coordinate the magnesium atom, such as diethyl ether or tetrahydrofuran . The reaction temperature, concentration of the reagent, and the presence of any other functional groups in the reactant molecules can all influence the efficacy and selectivity of the reaction .
Análisis Bioquímico
Biochemical Properties
As a Grignard reagent, it can participate in various organic reactions, including the formation of carbon-carbon bonds . Specific interactions with enzymes, proteins, and other biomolecules have not been reported in the literature.
Molecular Mechanism
As a Grignard reagent, it is known to participate in nucleophilic addition reactions, which could potentially lead to changes in biomolecules . Specific binding interactions, enzyme inhibition or activation, and changes in gene expression have not been reported.
Temporal Effects in Laboratory Settings
It is known to be highly reactive and sensitive to moisture , suggesting that it may degrade rapidly in aqueous environments. Long-term effects on cellular function in in vitro or in vivo studies have not been reported.
Métodos De Preparación
2,3-Dimethylphenylmagnesium bromide is generally prepared via a Grignard reaction. The synthetic route involves the reaction of 2,3-dimethylbromobenzene with magnesium flakes in a dry environment. The reaction is carried out under an inert atmosphere, such as nitrogen, to exclude moisture and oxygen, which can interfere with the reaction . The reaction conditions typically include:
- Solvent: Tetrahydrofuran (THF)
- Temperature: Room temperature to slightly elevated temperatures
- Reaction time: Several hours to ensure complete reaction
Análisis De Reacciones Químicas
2,3-Dimethylphenylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can react with halogenated compounds to form new carbon-carbon bonds.
Reduction Reactions: It can reduce certain functional groups under specific conditions.
Common reagents and conditions used in these reactions include:
- Carbonyl compounds (e.g., formaldehyde, acetone)
- Halogenated compounds (e.g., alkyl halides)
- Solvents like THF or diethyl ether
Major products formed from these reactions include alcohols, ethers, and various substituted aromatic compounds .
Comparación Con Compuestos Similares
2,3-Dimethylphenylmagnesium bromide can be compared with other similar Grignard reagents, such as:
- Phenylmagnesium bromide
- 2,5-Dimethylphenylmagnesium bromide
- 3,5-Dimethylphenylmagnesium bromide
The uniqueness of 2,3-Dimethylphenylmagnesium bromide lies in its specific reactivity pattern due to the presence of two methyl groups on the phenyl ring, which can influence the steric and electronic properties of the compound .
Propiedades
IUPAC Name |
magnesium;1,2-dimethylbenzene-6-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.BrH.Mg/c1-7-5-3-4-6-8(7)2;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYPCKZZTIAODG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C[C-]=C1C.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456600 | |
| Record name | 2,3-Dimethylphenylmagnesium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134640-85-0 | |
| Record name | 2,3-Dimethylphenylmagnesium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


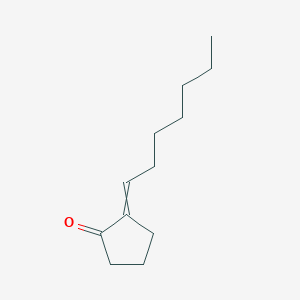
![6,7-Dihydro-4-benzo[b]thiophenone](/img/structure/B155543.png)
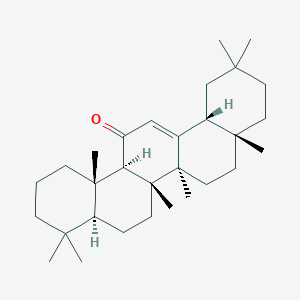
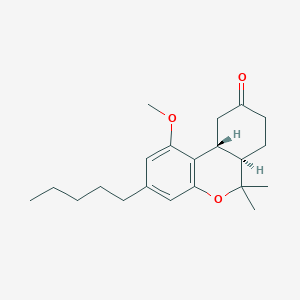

![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B155549.png)

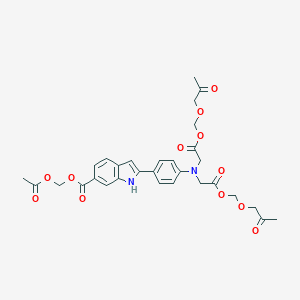
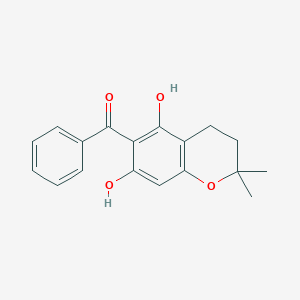


![(2S,3S,4S,5R,6R)-6-[[(3R,11aS)-11a-methyl-2,3,3a,3b,4,5,8,9,9a,9b,10,11-dodecahydro-[1]benzofuro[5,4-f]isochromen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B155565.png)

